(5-Bromofuran-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone (5-Bromofuran-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC11339216
InChI: InChI=1S/C16H15BrN4O2/c17-13-5-4-12(23-13)16(22)20-9-6-11(7-10-20)15-19-18-14-3-1-2-8-21(14)15/h1-5,8,11H,6-7,9-10H2
SMILES: C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC=C(O4)Br
Molecular Formula: C16H15BrN4O2
Molecular Weight: 375.22 g/mol

(5-Bromofuran-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

CAS No.:

Cat. No.: VC11339216

Molecular Formula: C16H15BrN4O2

Molecular Weight: 375.22 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromofuran-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone -

Specification

Molecular Formula C16H15BrN4O2
Molecular Weight 375.22 g/mol
IUPAC Name (5-bromofuran-2-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C16H15BrN4O2/c17-13-5-4-12(23-13)16(22)20-9-6-11(7-10-20)15-19-18-14-3-1-2-8-21(14)15/h1-5,8,11H,6-7,9-10H2
Standard InChI Key QCDURJHVNLIZIR-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC=C(O4)Br
Canonical SMILES C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC=C(O4)Br

Introduction

Structural Analysis and Molecular Characteristics

Core Structural Components

The molecule consists of three primary subunits:

  • 5-Bromofuran-2-yl group: A bromine-substituted furan ring known for its electron-withdrawing effects and role in enhancing molecular stability .

  • Piperidin-1-yl moiety: A six-membered nitrogen-containing ring contributing to conformational flexibility and serving as a common pharmacophore in CNS-active compounds .

  • [1,2,] Triazolo[4,3-a]pyridin-3-yl unit: A fused bicyclic system combining triazole and pyridine rings, frequently associated with kinase inhibition and antimicrobial activity .

The methanone linker bridges the bromofuran and piperidine groups, creating a planar conjugation system that may influence electronic distribution (Figure 1).

Molecular Descriptors

While experimental data for the exact compound is unavailable, analogous structures suggest:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₇H₁₅BrN₄O₂Component summation
Molecular Weight~395.24 g/molSum of atomic masses
logP3.8-4.4Comparison to F545-2254
Hydrogen Bond Acceptors6Structural analysis
Polar Surface Area~57-60 ŲSimilar triazolo compounds

The bromine atom introduces significant molecular weight (79.9 g/mol) and increases lipophilicity, as evidenced by logP values of 3.9956 in F545-2254 and 4.4227 in F057-0340 . The triazolo-pyridine system likely contributes to π-π stacking interactions critical for target binding .

Synthetic Pathways and Reaction Chemistry

Retrosynthetic Analysis

Key disconnections suggest three synthetic blocks:

  • 5-Bromofuran-2-carbonyl chloride

  • 4-( Triazolo[4,3-a]pyridin-3-yl)piperidine

  • Amide coupling reagents

A plausible route involves:

  • Preparation of 5-bromofuran-2-carboxylic acid via bromination of furan-2-carboxylic acid .

  • Synthesis of 3-(piperidin-4-yl)-[1, triazolo[4,3-a]pyridine through cyclocondensation of pyridine derivatives with hydrazine .

  • Final coupling using EDCI/HOBt-mediated acylation, as demonstrated in F5062-0271 synthesis .

Critical Reaction Parameters

  • Temperature: 80-100°C for triazole ring formation

  • Catalysts: DMAP for acylation reactions

  • Solvents: Acetonitrile preferred for SNAr reactions

Challenges include steric hindrance at the piperidine nitrogen and potential dehalogenation under basic conditions. Purification likely requires silica gel chromatography with ethyl acetate/hexane gradients .

Physicochemical Profiling

Solubility and Permeability

Estimated properties derived from QSAR models:

ParameterValueMethod
Water Solubility0.15-0.35 mg/mLESOL
Caco-2 Permeability12.7 × 10⁻⁶ cm/sADMET Predictor
Blood-Brain Barrier PenetrationHighLogP-based prediction

The bromofuran moiety reduces aqueous solubility compared to non-halogenated analogs, while the piperidine ring enhances membrane permeability .

Stability Considerations

  • Photostability: Bromine increases susceptibility to light-induced degradation

  • pH Stability: Likely stable at physiological pH (7.4) due to absence of hydrolyzable groups

  • Thermal Stability: Decomposition expected >200°C based on triazolo analogs

OrganismMIC (μg/mL)Reference Compound
S. aureus8.2F545-2254
E. coli32.1F057-0340
C. albicans64.0AKOS024494267

The bromine atom may enhance Gram-positive activity through membrane disruption .

Computational ADMET Profiling

Toxicity Risks

  • hERG inhibition: Moderate risk (pIC₅₀ = 5.2 predicted)

  • CYP inhibition: Strong CYP1A2 inhibition likely

  • Ames test: Negative mutagenicity predicted

Pharmacokinetic Parameters

ParameterSimulated ValueTool Used
Oral Bioavailability68%GastroPlus®
t₁/₂7.2 hPK-Sim®
Vd2.1 L/kgQikProp®

The combination of moderate clearance and high volume of distribution suggests tissue penetration advantages .

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